molecular formula C16H19BrN2O3 B11012909 6-{[(4-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid

6-{[(4-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid

Cat. No.: B11012909
M. Wt: 367.24 g/mol
InChI Key: WYZFULIZZIVXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[(4-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid: is a chemical compound with the following structure:

C8H6BrN\text{C}_8\text{H}_6\text{BrN}C8​H6​BrN

. It contains an indole moiety, which is a significant heterocyclic system found in natural products and drugs. Indoles play a crucial role in cell biology and have attracted attention due to their biological activities.

Preparation Methods

Synthetic Routes: One synthetic route to obtain this compound involves the Fischer indole synthesis. Starting from cyclohexanone and phenylhydrazine hydrochloride, the reaction proceeds under reflux conditions using methanesulfonic acid (MsOH) in methanol. This method yields the tricyclic indole product .

Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented. research laboratories may synthesize it using established synthetic routes.

Chemical Reactions Analysis

Reactivity:

6-{[(4-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid: can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: The bromine atom can be substituted with other groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alcohols) can replace the bromine.

Major Products: The major products depend on the specific reaction conditions. For example, oxidation could yield carboxylic acids, while reduction might lead to amine derivatives.

Scientific Research Applications

Chemistry:

    Building Blocks: Researchers use this compound as a building block for more complex molecules.

    Drug Development: Its indole moiety makes it valuable for designing potential drug candidates.

Biology and Medicine:

    Antimicrobial Properties: Indole derivatives often exhibit antimicrobial activity.

    Cancer Research: Investigating its effects on cancer cells is an active area of research.

Industry:

    Fine Chemicals: Industries may use it as an intermediate in fine chemical synthesis.

Mechanism of Action

The precise mechanism by which 6-{[(4-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid exerts its effects remains an open question. Further studies are needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Remember that this information is based on available literature, and further research may provide additional insights

Properties

Molecular Formula

C16H19BrN2O3

Molecular Weight

367.24 g/mol

IUPAC Name

6-[[2-(4-bromoindol-1-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C16H19BrN2O3/c17-13-5-4-6-14-12(13)8-10-19(14)11-15(20)18-9-3-1-2-7-16(21)22/h4-6,8,10H,1-3,7,9,11H2,(H,18,20)(H,21,22)

InChI Key

WYZFULIZZIVXBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCCCCCC(=O)O)C(=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.